molecular formula C17H22BrNO4 B1598745 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid CAS No. 336817-91-5

1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B1598745
CAS No.: 336817-91-5
M. Wt: 384.3 g/mol
InChI Key: VQWRXYZZPMLJRL-UHFFFAOYSA-N
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Description

1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C17H22BrNO4 and its molecular weight is 384.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis and Cyclization

1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid finds application in peptide synthesis, particularly in the synthesis of cyclic peptides. A study by Bourne et al. (1999) developed a 4-alkoxybenzyl-derived linker that anchors the C-terminal amino acid to the resin through the alpha-nitrogen atom, facilitating BOC solid-phase peptide assembly and peptide cleavage using standard HF protocols. This approach allows for versatile on-resin routes to cyclic peptides and avoids diketopiperazine formation, common in FMOC chemistry. The methodology was exemplified in the synthesis of the cytotoxic heptapeptide, stylostatin 1 (Bourne et al., 1999).

Nucleophilic Substitution and Building Blocks for Peptidic Nucleic Acids

Lenzi et al. (1995) demonstrated the use of this compound in the synthesis of chiral peptidic nucleic acids (PNA). They transformed N-Boc-Glutamic acid α-benzyl ester into 4-bromo-2-(tert-butoxycarbonylamino)-butyric acid benzyl ester using the Barton-Crich protocol. This bromo derivative undergoes nucleophilic substitution with nucleobases to produce optically active N-Boc nucleobase derivatives, useful as building blocks for chiral PNA synthesis (Lenzi et al., 1995).

Inhibition of Enzymatic Activity

Kudryavtsev et al. (2011) researched the use of N-Boc-glycine in the formation of pyrrolidine-2,3,4-tricarboxylic anhydrides. They found that N-Boc-glycine catalyzes 1,3-dipolar cycloaddition of maleic anhydride to N-benzylidene α-amino acid esters, leading to the synthesis of pyrrolidine derivatives. These derivatives exhibited inhibition of enzymatic activity, specifically thrombin (factor IIA) in vitro (Kudryavtsev et al., 2011).

Synthesis of Biologically Active Natural Bromophenols

Rezai et al. (2018) reported the synthesis of natural bromophenols using this compound. They synthesized various biologically active natural bromophenols, demonstrating significant antioxidant activities compared to standard compounds. Additionally, these bromophenols were tested against cholinergic enzymes, showing potential as inhibitors (Rezai et al., 2018).

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWRXYZZPMLJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401512
Record name 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336817-91-5
Record name 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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